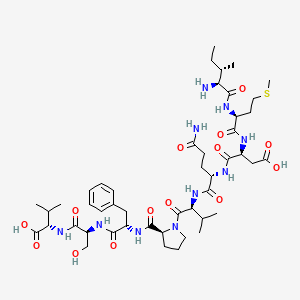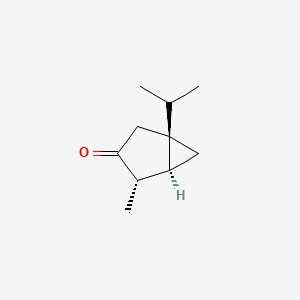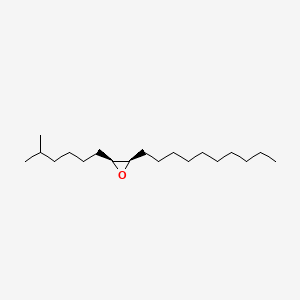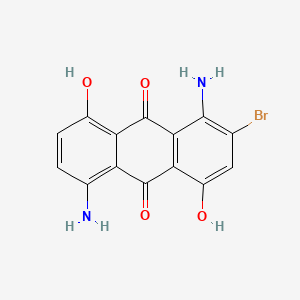
10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one
Overview
Description
Anthracene-based derivatives, such as the one you mentioned, are often used in the field of organic electronics due to their unique photophysical properties .
Synthesis Analysis
These compounds are typically synthesized via cross-coupling reactions, such as the Suzuki/Sonogashira reactions .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied using various spectroscopic techniques and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
These compounds often exhibit high thermal stability and specific optical properties, such as fluorescence . The properties can be influenced by different substituents .Scientific Research Applications
Enhancing Acetylcholine Release
DMP 543, a functional analog of linopirdine, acts as a potassium channel blocker in neuronal cells. It stimulates an increase in the release of the neurotransmitter acetylcholine (ACh) in the retina . This compound enhances potassium-induced acetylcholine release in rat hippocampal slices .
Increasing Cell Survival
In a mixed retinal cell culture, it was observed that DMP 543 can increase retinal cell survival . This could be a significant finding for the development of treatments for degenerative diseases.
Neuroprotection in Glaucoma
DMP 543 has shown potential to provide neuroprotective effects for retinal ganglion cells in glaucoma . This is particularly important as retinal ganglion cells are the targets of degeneration in glaucoma.
Activation of Intracellular Calcium Dynamics
Within an intact retina, confocal microscopy was used to visualize activation of intracellular calcium dynamics in both the amacrine cell layer (location of ACh-releasing cells) and the retinal ganglion cell layer in response to application of increasing DMP 543 concentrations .
Alzheimer’s Disease Research
DMP-543, an acetylcholine (ACh) release enhancer, was originally developed to compensate for the loss of cholinergic neurons in Alzheimer’s disease . This suggests potential applications in the treatment or management of Alzheimer’s disease.
Inhibition of Voltage-Gated Potassium Channels
DMP 543 is an inhibitor of the voltage-gated potassium channel Kv7.2 . This could have implications in various neurological disorders where these channels play a crucial role.
Mechanism of Action
Target of Action
DMP 543, also known as XR-543 or 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one, primarily targets the Potassium channel . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as neurotransmission, muscle contraction, and insulin secretion .
Mode of Action
DMP 543 acts as a blocker of the Potassium channel . By blocking these channels, DMP 543 inhibits the flow of potassium ions out of the neurons, which can enhance the release of neurotransmitters .
Biochemical Pathways
The blocking of potassium channels by DMP 543 affects the neurotransmission pathway . This action leads to an increase in the release of neurotransmitters, which can enhance synaptic transmission and potentially improve cognitive function .
Pharmacokinetics
For instance, DMP 543 at a dose of 1 mg/kg causes more than a 100% increase in acetylcholine levels with the effect lasting more than 3 hours .
Result of Action
The primary result of DMP 543’s action is the enhanced release of neurotransmitters, specifically acetylcholine . This increase in neurotransmitter release can lead to improved synaptic transmission, which may have potential therapeutic benefits in conditions like Alzheimer’s disease .
properties
IUPAC Name |
10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBUUDUXGDXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432424 | |
| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one | |
CAS RN |
160588-45-4 | |
| Record name | DMP-543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMP-543 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



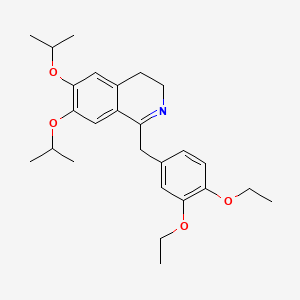
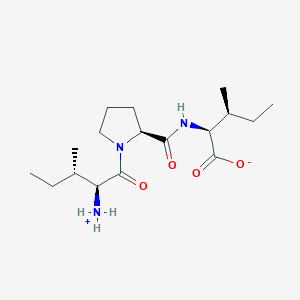
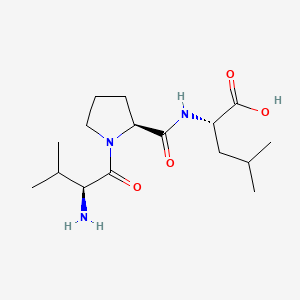
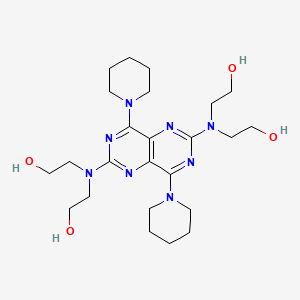
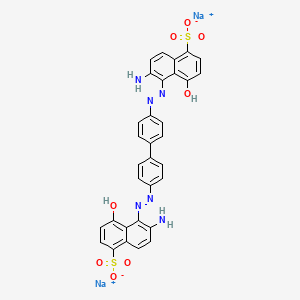
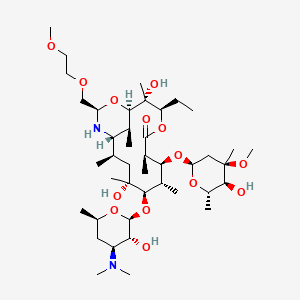
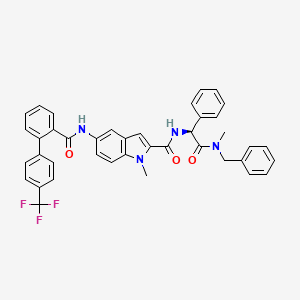

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)

